
1-(3,5-Dimethoxybenzyl)azetidine
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Overview
Description
1-(3,5-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethoxybenzyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dimethoxybenzyl)azetidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3,5-Dimethoxybenzyl)azetidine can be compared with other azetidines and related compounds:
Azetidine: A simpler four-membered nitrogen-containing heterocycle with significant ring strain.
Aziridine: A three-membered nitrogen-containing heterocycle with even higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Biological Activity
1-(3,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a four-membered azetidine ring with a 3,5-dimethoxybenzyl substituent, which may enhance its biological activity through specific interactions with molecular targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Azetidine Ring : A four-membered nitrogen-containing ring.
- 3,5-Dimethoxybenzyl Group : Enhances solubility and may influence biological interactions.
The presence of methoxy groups contributes to its lipophilicity and may affect the compound's pharmacokinetics and pharmacodynamics.
Biological Activity
Research indicates that this compound exhibits various biological activities, including potential anticancer properties. Preliminary studies suggest that it interacts with several biological targets, which may lead to beneficial effects in drug discovery and development.
The compound's mechanism of action is under investigation, with studies focusing on its ability to engage with specific biochemical pathways. For instance, azetidine derivatives have shown promise in inhibiting the STAT3 signaling pathway, which is often constitutively active in various cancers. The inhibition of this pathway could potentially reduce tumor cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives similar to this compound:
- Anticancer Activity : In vitro assays demonstrated that certain azetidine derivatives can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) by targeting the STAT3 pathway. The most active compounds showed IC50 values ranging from 0.52 μM to 2.22 μM for STAT3 inhibition .
- Antibacterial Activity : Some azetidine derivatives have been evaluated for their antibacterial properties against Gram-positive strains. Modifications to the azetidine structure have resulted in improved lipophilicity and enhanced antibacterial activity compared to traditional antibiotics .
Data Table: Comparative Biological Activities
The following table summarizes the biological activities of various azetidine compounds related to this compound:
Compound Name | Biological Activity | IC50/EC50 Values |
---|---|---|
This compound | Potential anticancer agent | Not yet determined |
Azetidine-2-carboxamide | STAT3 inhibition | IC50 = 0.52 μM |
Azetidine derivatives | Antibacterial (Gram-positive) | MIC values vary |
Methyl ester analogues of azetidines | Improved cellular activity | EC50 = 1.8 μM |
Synthesis and Future Directions
The synthesis of this compound involves various methodologies that optimize yield and purity. Current research focuses on developing more efficient synthetic routes while exploring the compound's full therapeutic potential.
Future studies should aim to:
- Conduct detailed pharmacological evaluations.
- Investigate the compound's interaction with other biological targets.
- Explore its efficacy in vivo to assess its therapeutic potential comprehensively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxybenzyl)azetidine, and how can intermediates like 3,5-dimethoxybenzyl chloride be optimized?
- Methodological Answer : A common precursor for synthesis is 3,5-dimethoxybenzyl chloride (CAS 6652-32-0), which can undergo nucleophilic substitution with azetidine. Reaction conditions (e.g., solvent polarity, temperature) must balance reactivity and stability. For example, using polar aprotic solvents like DMF at 60–80°C enhances reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can researchers confirm the molecular structure of this compound using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray diffraction : Single-crystal X-ray analysis (e.g., monoclinic P2₁/n space group, unit cell parameters: a = 9.7569 Å, b = 12.2303 Å, c = 10.4181 Å, β = 113.72°) provides precise stereochemical data. Refinement with R-factors <0.05 ensures accuracy .
- Spectroscopy : NMR (¹H/¹³C) identifies methoxy (-OCH₃) and benzyl proton environments. IR spectroscopy verifies C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) stretches .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy.
- Stability : Monitor degradation via HPLC under varying conditions (light, temperature). Azetidines are prone to ring-opening in acidic environments; use neutral buffers for storage .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data (e.g., X-ray vs. DFT) be resolved?
- Methodological Answer : Refine computational models using experimental constraints (e.g., bond angles/volumes from X-ray data). For powder diffraction, apply the direct-space genetic algorithm to reconcile discrepancies in molecular conformation . Compare Hirshfeld surfaces to assess intermolecular interactions (e.g., van der Waals, hydrogen bonds) .
Q. What strategies are effective for studying the biological activity of this compound, given azetidines' strain-driven reactivity?
- Methodological Answer :
- Targeted assays : Screen against G-protein-coupled receptors (e.g., GPR52) using radioligand binding assays. Optimize cell permeability by modifying logP via substituent variation (e.g., halogenation) .
- Metabolic stability : Use liver microsome assays (human/rat) to evaluate cytochrome P450 interactions. LC-MS/MS quantifies metabolites .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in ring-opening or cross-coupling reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress using in situ NMR. For example, track azetidine ring-opening in acidic media via ¹H NMR peak shifts (δ 3.5–4.0 ppm for CH₂ groups).
- Catalytic screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides. Optimize ligand systems (e.g., SPhos) to enhance yield .
Q. What analytical approaches are recommended for resolving impurities in synthesized batches?
- Methodological Answer :
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
RWQSEOBFUHXPPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC2)OC |
Origin of Product |
United States |
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